molecular formula C15H12N2O6S B13465894 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid

Cat. No.: B13465894
M. Wt: 348.3 g/mol
InChI Key: QPCKMBIPAFGPNE-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C15H12N2O7S This compound is known for its unique structural features, which include a piperidine ring, an isoindoline-1,3-dione moiety, and a sulfanylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperidine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.

    Attachment of the Sulfanylacetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to its corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the isoindoline-1,3-dione moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in altered cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the isoindoline-1,3-dione moiety and is known for its immunomodulatory and anti-inflammatory properties.

    Pomalidomide: A derivative of thalidomide with enhanced potency and a similar mechanism of action.

    Lenalidomide: Another thalidomide derivative with improved efficacy and safety profile.

Uniqueness

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]sulfanylacetic acid

InChI

InChI=1S/C15H12N2O6S/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21)

InChI Key

QPCKMBIPAFGPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)SCC(=O)O

Origin of Product

United States

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